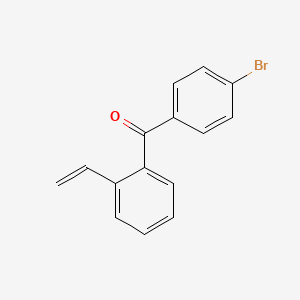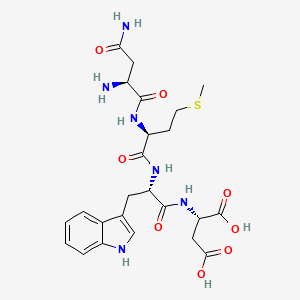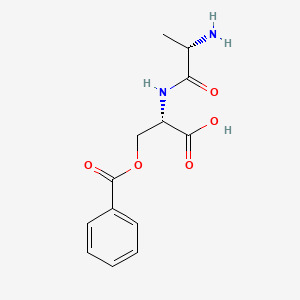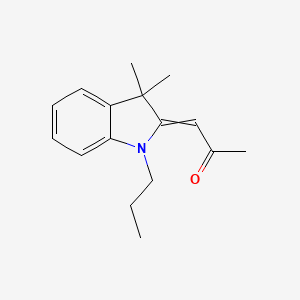
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione typically involves the condensation of benzyl derivatives with pyrimidine precursors under controlled conditions. One common method includes the reaction of benzyl chloride with a pyrimidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Reduction: Formation of benzylamines or benzyl alcohols.
Substitution: Formation of various benzyl-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its antitumor activity and potential as a PARP-1 inhibitor.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-neuroinflammatory properties.
Uniqueness
1,3,5-Tribenzyl-6-methyl-pyrimidine-2,4-dione stands out due to its unique benzyl substitutions, which can influence its chemical reactivity and biological activity. The presence of multiple benzyl groups allows for diverse chemical modifications, making it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
918631-04-6 |
|---|---|
Molekularformel |
C26H24N2O2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1,3,5-tribenzyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H24N2O2/c1-20-24(17-21-11-5-2-6-12-21)25(29)28(19-23-15-9-4-10-16-23)26(30)27(20)18-22-13-7-3-8-14-22/h2-16H,17-19H2,1H3 |
InChI-Schlüssel |
PJTKSHMQZVWOSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
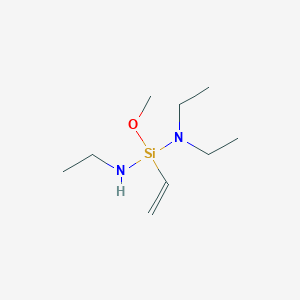
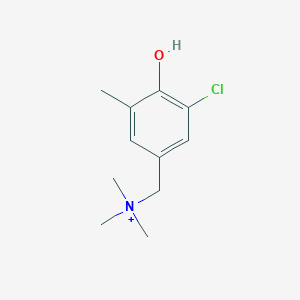

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
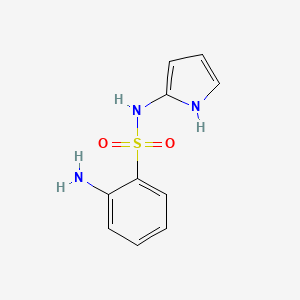
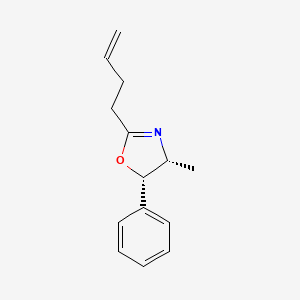
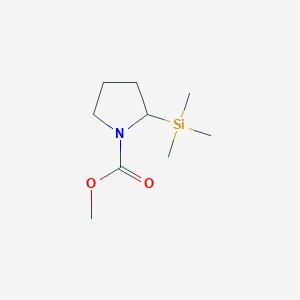
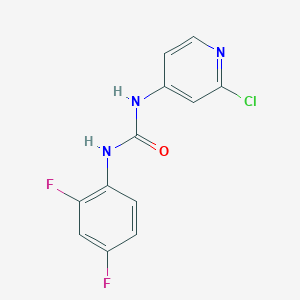
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
